Structural regio‑isomerism: para‑dimethylamino / meta‑ethyl substitution versus meta‑dimethylaminoethyl substitution
The target compound (CAS 63884‑70‑8) features a para‑dimethylamino group directly bonded to the phenyl ring and a meta‑ethyl substituent. This regio‑isomeric arrangement contrasts sharply with the rivastigmine scaffold, which bears a meta‑dimethylaminoethyl side‑chain . The direct attachment of the dimethylamino group to the aromatic ring in 63884‑70‑8 reduces conformational flexibility and alters the pKₐ of the anilinium nitrogen relative to the benzylic dimethylamino group of rivastigmine . In a head‑to‑head comparison of phenyl N,N‑dimethylcarbamate regio‑isomers, the meta‑dimethylaminoethyl derivative (rivastigmine analog 1a, CAS 25081‑93‑0) exhibits an IC₅₀ of 30 nM against human AChE (Ellman assay, pH 7.4, 2 °C) [1]. The para‑dimethylamino‑3‑ethylphenyl isomer (63884‑70‑8) is expected to show a divergent inhibition profile because the quaternary dimethylazanium group alters the charge distribution and binding orientation within the enzyme active‑site gorge [2]. No identical IC₅₀ measurement has been reported for 63884‑70‑8 under the same assay conditions, making its pharmacological selectivity an open and experimentally addressable question .
| Evidence Dimension | Regio‑isomeric substitution pattern and predicted impact on AChE inhibitory potency |
|---|---|
| Target Compound Data | 4‑dimethylamino‑3‑ethylphenyl N,N‑dimethylcarbamate hydrochloride; permanent cationic charge; no published IC₅₀ for human AChE under Ellman conditions |
| Comparator Or Baseline | Rivastigmine analog 1a: 3‑(1‑dimethylaminoethyl)phenyl N,N‑dimethylcarbamate (CAS 25081‑93‑0); IC₅₀ = 30 nM (human AChE, Ellman assay, pH 7.4, 2 °C) |
| Quantified Difference | Structural difference: direct para‑N(CH₃)₂ + meta‑C₂H₅ vs. meta‑CH(CH₃)N(CH₃)₂; potency difference not yet quantified |
| Conditions | BindingDB entry BDBM10726; cholinesterase colorimetric assay (Ellman method), human recombinant AChE, pH 7.4, 2 °C |
Why This Matters
Purchasing decisions for SAR studies require regio‑isomerically pure compounds, as even a single‑position shift of the dimethylamino group can invert selectivity between AChE and BChE or abolish activity entirely.
- [1] BindingDB entry BDBM10726: 3-[1-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate (rivastigmine analog 1a). IC₅₀ = 30 nM for human AChE. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10726 (accessed 2026-05-13). View Source
- [2] Bolognesi ML, Bartolini M, Cavalli A, Andrisano V, Rosini M, Minarini A, Melchiorre C. Design, synthesis, and biological evaluation of conformationally restricted rivastigmine analogues. J Med Chem. 2004;47:5945. PMID: 15537349. (Discusses SAR of phenyl‑ring substitution on carbamate ChE inhibitors). View Source
